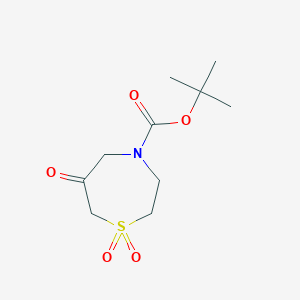
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) is a synthetic small molecule that has been used in scientific research for its various applications. It is a versatile compound that can be used to study the biochemical and physiological effects of different compounds.
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Recent advances in the catalytic oxidation of cyclohexene show the potential for producing a variety of industrially significant intermediates, such as 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and cyclohex-2-en-1-one. This highlights the importance of selective catalytic oxidation in synthesizing chemical intermediates with broad applications in the chemical industry, suggesting potential areas where (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) might be explored (Cao et al., 2018).
Activity Coefficients at Infinite Dilution
The study of activity coefficients at infinite dilution for various solutes in ionic liquid demonstrates the potential for separation processes. This research provides insights into how cyclohexane and related compounds behave in complex mixtures, which is essential for designing efficient separation and purification systems (Domańska et al., 2016).
Oxidation of Cyclohexane
A review on cyclohexane oxidation to produce ketone-alcohol oil, an intermediate in nylon production, showcases the importance of this process in the chemical industry. The use of various catalysts and reaction conditions for the oxidation process underlines the significance of cyclohexane derivatives in synthesizing key industrial materials, hinting at potential research and application areas for complex cyclohexane derivatives (Abutaleb & Ali, 2021).
Hydrocarbon Separation Using Metal-Organic Frameworks
The application of porous metal-organic frameworks for separating hydrocarbon mixtures, including cyclohexane and benzene, indicates the potential for (1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) in material science and separation technologies. Understanding the interactions between frameworks and substrates can lead to the development of new materials for industrial separation processes (Kovalenko et al., 2022).
Propiedades
IUPAC Name |
1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)cyclohexyl]ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h10,15-18,20-21H,2-9,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZFDALKYRQQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910259 |
Source


|
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1's,4'r)-4-(3,4-Difluorophenethyl)-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
107215-66-7 |
Source


|
| Record name | 4-[2-(3,4-Difluorophenyl)ethyl]-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-difluoro-4-[2-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)





